

What is the chemical structure of Enalapril Diketopiperazine?

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Compound of Interest

Compound Name: Enalapril Diketopiperazine

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Enalapril Diketopiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril Diketopiperazine (DKP), identified as impurity D in the European Pharmacopoeia, is a prominent degradation product of the angiotensin-converting enzyme (ACE) inhibitor, enalapril.^{[1][2]} Its formation, primarily through intramolecular cyclization of enalapril, is a critical parameter in the stability studies of enalapril maleate formulations.^{[1][3]} Understanding the chemical structure, properties, and formation pathways of Enalapril DKP is essential for the development of stable and effective enalapril drug products. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to **Enalapril Diketopiperazine**.

Chemical Structure and Identification

Enalapril Diketopiperazine is a bicyclic compound formed from the internal condensation of enalapril. The IUPAC name for this compound is ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate.^{[4][5][6]}

Key chemical identifiers are summarized in the table below:

| Identifier | Value |
|-------------------|---|
| IUPAC Name | ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate[4][5][6] |
| CAS Number | 115729-52-7[4][5] |
| Molecular Formula | C ₂₀ H ₂₆ N ₂ O ₄ [4][5] |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C[7] |
| InChI Key | BMZHNHHJUGMMLV-XIRDDKMYSA-N |
| Synonyms | Enalapril DKP, Enalapril Impurity D, Enalapril Related Compound D[7][8] |

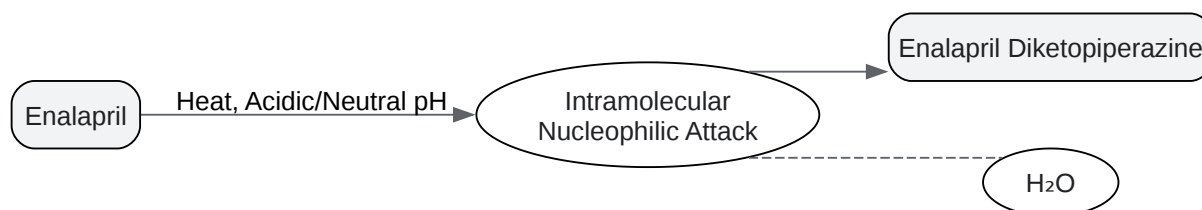
Physicochemical Properties

A summary of the key physicochemical properties of **Enalapril Diketopiperazine** is presented in the following table for easy reference.

| Property | Value | Source(s) |
|-------------------------|---|-----------|
| Molecular Weight | 358.43 g/mol | [5] |
| Melting Point | 93-94 °C | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [6] |
| Appearance | White to Off-White Solid | [6] |
| XLogP3-AA | 2.6 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |

Formation Pathway

Enalapril Diketopiperazine is primarily formed from enalapril through an intramolecular cyclization reaction. This degradation is known to be influenced by pH and temperature.



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Fig. 1: Formation of **Enalapril Diketopiperazine** from Enalapril.

This intramolecular cyclization is a key degradation pathway for enalapril, especially in the solid state and under acidic or neutral conditions in solution.^{[1][9]} The reaction involves the nucleophilic attack of the secondary amine of the alanylproline moiety on the ester carbonyl group, leading to the formation of the diketopiperazine ring and the elimination of ethanol.

Experimental Protocols

While a specific protocol for the large-scale synthesis of **Enalapril Diketopiperazine** is not readily available in the literature, its preparation as a reference standard is typically achieved through the forced degradation of enalapril maleate.

Forced Degradation of Enalapril Maleate to Yield Enalapril Diketopiperazine

This protocol is adapted from studies on the degradation of enalapril.^{[9][10]}

Objective: To generate **Enalapril Diketopiperazine** from enalapril maleate under acidic stress conditions.

Materials:

- Enalapril maleate

- 0.1 N Hydrochloric acid (HCl)
- Methanol
- Water
- Heating apparatus (e.g., water bath or heating block)
- pH meter
- Reaction vessel

Procedure:

- Prepare a stock solution of enalapril maleate in methanol or water at a concentration of 1 mg/mL.[\[10\]](#)
- In a suitable reaction vessel, mix the enalapril maleate stock solution with 0.1 N HCl.[\[9\]](#)
- Heat the mixture at 80°C.[\[9\]](#)
- Monitor the degradation process by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[\[10\]](#)
- Analyze the samples using a suitable analytical method, such as HPLC, to determine the extent of formation of **Enalapril Diketopiperazine**.[\[9\]](#)
- Once a significant amount of the diketopiperazine derivative has been formed, the reaction can be stopped.
- Purification of **Enalapril Diketopiperazine** from the reaction mixture can be achieved using preparative chromatography.

Analytical Method for Enalapril Diketopiperazine

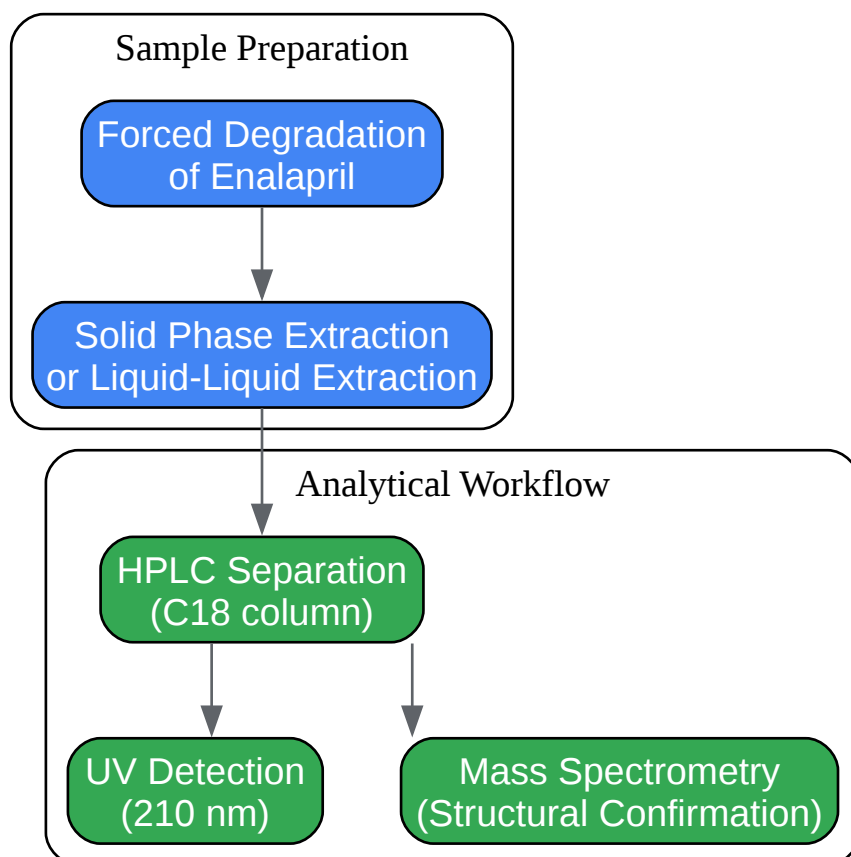
A validated stability-indicating HPLC method is crucial for the quantification of **Enalapril Diketopiperazine** in the presence of enalapril and other degradation products.

Chromatographic Conditions (Example):[\[9\]](#)

- Column: C18 reverse-phase column
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3)
- Flow Rate: 1 mL/min
- Detection: UV at 210 nm

LC-MS/MS for Structural Confirmation:[9]

- For LC-MS studies, the mobile phase can be modified by replacing the phosphate buffer with water, and the pH adjusted to 3.0 with formic acid.[9]
- Mass spectrometry can be used to confirm the identity of the degradation product by comparing its m/z value and fragmentation pattern with that of a known standard of **Enalapril Diketopiperazine**. [9]



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Fig. 2: General workflow for the analysis of **Enalapril Diketopiperazine**.

Spectroscopic Data

While detailed assigned spectra are often proprietary and found in the certificates of analysis for commercial reference standards, the following provides an overview of the expected spectroscopic characteristics.[5]

- ^1H NMR and ^{13}C NMR: The NMR spectra would be complex due to the number of protons and carbons in the molecule. Key signals would include those corresponding to the ethyl ester group, the aromatic protons of the phenylethyl side chain, and the protons of the fused ring system. Reference standards from suppliers like the British Pharmacopoeia (BP) or LGC Standards come with a Certificate of Analysis which would include detailed spectral data.[4]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **Enalapril Diketopiperazine** (358.43 g/mol).[5] Tandem mass spectrometry (MS/MS) would reveal a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.[9][10]

Conclusion

Enalapril Diketopiperazine is a critical impurity to monitor in the development and quality control of enalapril maleate drug products. Its formation through intramolecular cyclization is a key degradation pathway. A thorough understanding of its chemical structure, properties, and the analytical methods for its detection is paramount for ensuring the stability and efficacy of enalapril formulations. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry. For definitive identification and quantification, the use of a certified reference standard is highly recommended.

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